Bomin-3
Overview
Description
Borohydrides and borates are classes of compounds known for their diverse applications in chemistry due to their unique structures and properties. These compounds have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of borohydrides often involves solvent-based metathesis reactions, solid-gas reactions, and thermal treatments. A novel approach detailed for ammine rare-earth metal borohydrides exemplifies the complexity and innovation in the synthesis of such compounds, highlighting the synthesis of halide-free metal borohydrides through reactions with ammonia gas (Jepsen et al., 2015).
Molecular Structure Analysis
The molecular structure of borohydrides and related compounds can vary significantly, from two-dimensional layers to complex ions. Advanced techniques like powder X-ray diffraction (PXD) and density functional theory (DFT) calculations have been employed to derive crystal structure models, providing insight into the coordination of ligands and the flexible coordination of borohydride ions (Jepsen et al., 2015).
Chemical Reactions and Properties
Borohydrides exhibit a range of chemical reactions, including stepwise ammonia release and hydrogen release upon thermal treatment. The detailed analysis of dihydrogen bonds within these compounds contradicts current hypotheses about hydrogen elimination mechanisms, offering new perspectives on their chemical behavior (Jepsen et al., 2015).
Physical Properties Analysis
The physical properties of borohydrides can be influenced by their molecular structure. The study of novel borates MM'4(BO3)3 has revealed insights into their crystal structures and photoluminescence properties, indicating that the structural arrangement significantly impacts their physical characteristics (Wu et al., 2005).
Chemical Properties Analysis
The chemical properties of borohydrides are closely related to their molecular structures and synthesis methods. Research has shown that the electronic properties and reactivity of borohydrides can be tailored through the systematic variation of ligands, offering potential for the design of materials with specific chemical properties (Jepsen et al., 2015).
Scientific Research Applications
Bomin-3 is significant in photophysical research due to its highly electron-deficient B(C6F5)2 group and its strong bathochromic shift, as discussed in the paper "A Donor−Acceptor Dyad with a Highly Lewis Acidic Boryl Group" by Sundararaman et al. (2007) in Organometallics (Sundararaman et al., 2007).
Bomin-3 serves as a new fluorescent marker for labeling individual biomolecules and staining cell organelles, offering high quantum yield and photostability, as detailed in "Spectroscopic and In Vitro Investigations of Boron(III) Complex with Meso-4-Methoxycarbonylpropylsubstituted Dipyrromethene for Fluorescence Bioimaging Applications" by Guseva et al. (2020) in Molecules (Guseva et al., 2020).
Boronic acid sensors, which may include compounds related to Bomin-3, can detect various substances like carbohydrates and ions, aiding in disease prevention, diagnosis, and treatment, as per the paper "The progress of selective fluorescent chemosensors by boronic acid" by Huang et al. (2012) in Current Medicinal Chemistry (Huang et al., 2012).
Boron-containing compounds, potentially including Bomin-3, have emerged as a versatile class of stimuli-responsive materials, as discussed in "Stimuli and shape responsive ‘boron-containing’ luminescent organic materials" by Mukherjee and Thilagar (2016) in Journal of Materials Chemistry C (Mukherjee & Thilagar, 2016).
Safety And Hazards
When handling Bomin-3, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-butoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-2-3-8-14-16(12)9-13-10-6-4-5-7-11(10)15-16/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJHCIRTIZORLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP1(=O)COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bomin-3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.